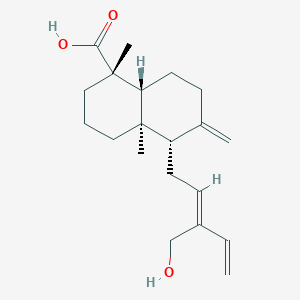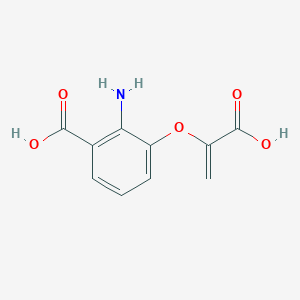
3-(1-Carboxyvinyloxy)anthranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-carboxyvinyloxy)anthranilic acid is a dicarboxylic acid. It derives from an anthranilic acid. It is a conjugate acid of a 3-(1-carboxylatovinyloxy)anthranilate.
Scientific Research Applications
Redox Chemistry and Neurological Disease Development:
- Anthranilic acid and its derivatives, such as 3-hydroxyanthranilic acid, are involved in the kynurenine pathway of tryptophan metabolism. These compounds exhibit properties like iron chelation and reactive oxygen species (ROS) scavenging, which are significant in the context of neurological diseases. Their interactions with iron ions and susceptibility to oxidation suggest a potential role in diseases associated with elevated ROS levels (Chobot et al., 2015).
Anti-inflammatory and Analgesic Properties in Arthritis:
- N-(3',4'-dimethoxycinnamonyl) anthranilic acid, a synthetic derivative, has shown effectiveness in reducing the severity of arthritis and pain in murine models. It suppresses Th1 cell activity and increases IL-10 levels, indicating its anti-inflammatory and analgesic potential (Inglis et al., 2007).
Applications in Polymer Science:
- The electrospinning technique using poly(m-anthranilic acid) blends shows significant advancements in the field of polymer science. These materials exhibit unique electrical properties, making them useful for various applications, including post-polymerization functionalization (Giray et al., 2013).
Synthetic Applications in Organic Chemistry:
- Anthranilic acids serve as key intermediates in the synthesis of biologically significant molecules. The Pd(II)-catalyzed carboxylation of anilides to form N-acyl anthranilic acids demonstrates their utility in constructing complex organic compounds (Giri et al., 2010).
Role as Secondary Antioxidants:
- Anthranilic acid and its derivatives act as secondary antioxidants, mainly through metal chelation. This property is crucial in mitigating oxidative stress, particularly in biological systems where strong reductants are present (Francisco-Marquez et al., 2016).
Antimicrobial and Antifungal Activities:
- Compounds derived from anthranilic acid have been explored for their antimicrobial and antifungal properties. These activities make them promising candidates for further research in developing new therapeutic agents (Naganagowda & Petsom, 2011).
properties
Product Name |
3-(1-Carboxyvinyloxy)anthranilic acid |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-amino-3-(1-carboxyethenoxy)benzoic acid |
InChI |
InChI=1S/C10H9NO5/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4H,1,11H2,(H,12,13)(H,14,15) |
InChI Key |
GGCPIKCAFSGNKM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)O)OC1=CC=CC(=C1N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



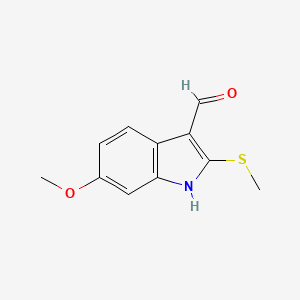
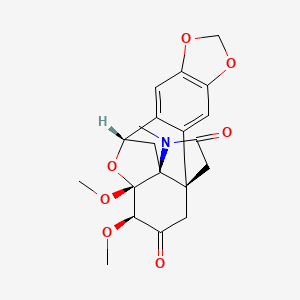
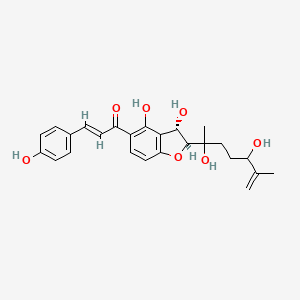
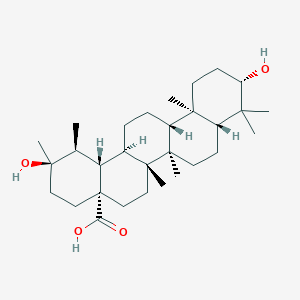
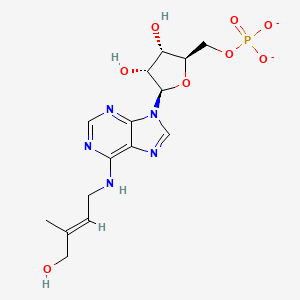
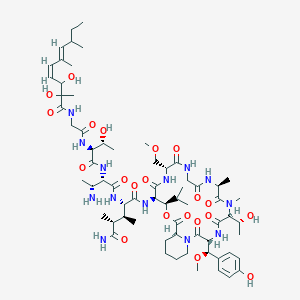
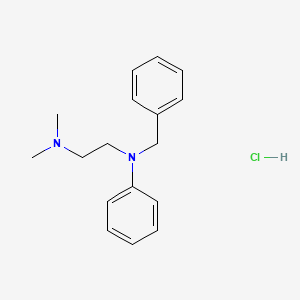
![5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1265230.png)
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)
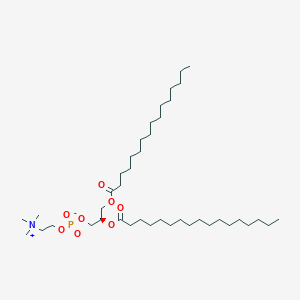
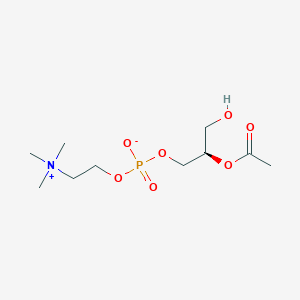
![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)
![(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)
